(1R)-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-amine
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Overview
Description
(1R)-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a chiral center at the ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-difluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate the enantiomers on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R)-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine: Lacks the additional fluorine atom.
(1R)-1-(4,5-dimethoxyphenyl)ethan-1-amine: Contains methoxy groups instead of fluoro groups.
(1R)-1-(4,5-difluoro-2-hydroxyphenyl)ethan-1-amine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(1R)-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and applications.
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R)-1-(4,5-difluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-5H,12H2,1-2H3/t5-/m1/s1 |
InChI Key |
JMFDJRDGCYFBRT-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1OC)F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)F)F)N |
Origin of Product |
United States |
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